molecular formula C11H15NO4S B3060146 Methyl 4-(N-ethylmethanesulfonamido)benzoate CAS No. 1820704-15-1

Methyl 4-(N-ethylmethanesulfonamido)benzoate

Cat. No. B3060146
CAS RN: 1820704-15-1
M. Wt: 257.31
InChI Key: HDMXZNFVDMPATQ-UHFFFAOYSA-N
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Description

“Methyl 4-(N-ethylmethanesulfonamido)benzoate” is a chemical compound with the CAS Number: 1820704-15-1 . It has a molecular weight of 257.31 . The IUPAC name for this compound is methyl 4- (N-ethylmethylsulfonamido)benzoate .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H15NO4S . The InChI Code for this compound is 1S/C11H15NO4S/c1-4-12 (17 (3,14)15)10-7-5-9 (6-8-10)11 (13)16-2/h5-8H,4H2,1-3H3 .

Scientific Research Applications

Acaricide Development

Methyl 4-(N-ethylmethanesulfonamido)benzoate has been studied for its potential in the development of novel acaricides. In one study, a related compound, methyl 5-chloro-2-{[(trifluoro­methyl)­sulfonyl]amino}benzoate, was identified as a novel acaricide, named amido­flumet. This compound's molecular structure allows it to form intramolecular hydrogen bonds, contributing to its acaricidal properties (Kimura & Hourai, 2005).

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. For example, Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, a derivative of this compound, is used in the production of Tianeptine, an antidepressant. This process demonstrates the compound's utility in industrial-scale pharmaceutical production (Yang Jian-she, 2009).

Synthesis of Benzophenone Derivatives

Methyl benzoate, closely related to this compound, has been used in the synthesis of benzophenone derivatives through a Friedel–Crafts Acylation reaction. This study highlights the potential of using this compound in similar synthetic pathways (Hwang, Prakash, & Olah, 2000).

Chemical Stability Studies

The chemical stability of this compound derivatives has been examined, particularly in the context of environmental impact. For instance, the photostability of sulfometuron methyl, a derivative, was studied to understand its behavior under field conditions. This research is crucial for evaluating the environmental impact of such compounds (Neary & Michael, 1989).

properties

IUPAC Name

methyl 4-[ethyl(methylsulfonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-7-5-9(6-8-10)11(13)16-2/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMXZNFVDMPATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190175
Record name Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820704-15-1
Record name Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820704-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[ethyl(methylsulfonyl)amino]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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